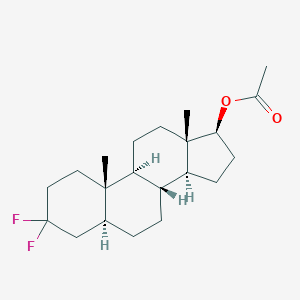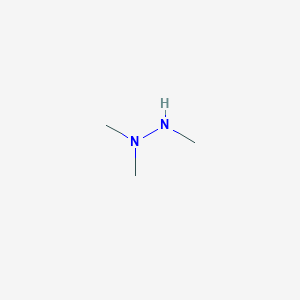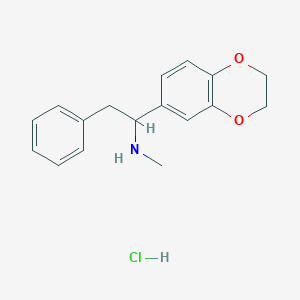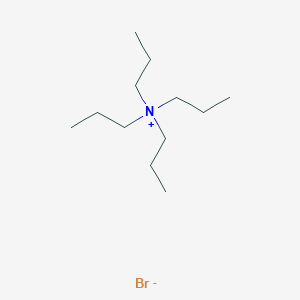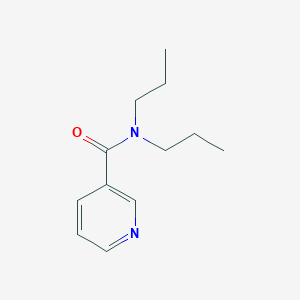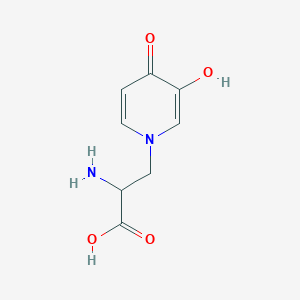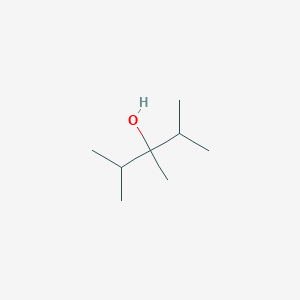
2,3,4-Trimethyl-3-pentanol
概要
説明
2,3,4-Trimethyl-3-pentanol is a molecule that belongs to the class of organic compounds known as alcohols. Alcohols are characterized by the presence of one or more hydroxyl (-OH) groups attached to a carbon atom. In the case of 2,3,4-Trimethyl-3-pentanol, the structure would suggest that it is a pentanol derivative with three methyl groups at the 2nd, 3rd, and 4th positions of the carbon chain.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of precursor compounds. For example, the synthesis of diastereomers related to the chlorosulfolipid family, such as 3,4-dichloro-2-pentanol, involves anti-dichlorination of allylic alcohols and subsequent characterization by X-ray crystallography . Although this does not directly describe the synthesis of 2,3,4-Trimethyl-3-pentanol, it provides insight into the types of reactions and analytical techniques that could be relevant for synthesizing and characterizing similar molecules.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray diffraction analysis and NMR spectroscopy. For instance, the structure and tautomeric characteristics of related compounds have been studied using these methods . These studies often reveal details such as hydrogen bond lengths and the presence of intramolecular hydrogen bonds, which are crucial for understanding the stability and reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of a molecule like 2,3,4-Trimethyl-3-pentanol can be inferred from studies on similar compounds. For example, the reactivity of hydrazone structures and their tautomeric forms has been investigated, showing that certain forms are more stabilized and display high reactivity . Additionally, the vibrational analysis of trimethylalkanes provides insights into the conformational preferences and possible reactions these molecules might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic molecules can be determined through experimental and computational methods. Vibrational spectral analysis using Raman and infrared spectroscopy, as well as quantum chemical calculations, can provide information on the vibrational frequencies, molecular structure, and electronic properties of molecules like 2,2,4-Trimethyl Pentane . Furthermore, the strength of hydrogen bonds and their influence on molecular properties can be assessed through vibrational and NMR spectroscopy, as well as theoretical calculations .
科学的研究の応用
Catalytic Hydrogenation and Isomerization
Meshcheryakov and Petrova (1955) explored the reactions of similar compounds under catalytic hydrogenation, leading to the formation of isomers like 2,3,3- and 2,3,4-trimethylpentanes. This reaction is significant due to isomerization of the initial product, indicating potential applications in chemical synthesis and hydrocarbon processing (Meshcheryakov & Petrova, 1955).
Microbial Fermentation and Biofuels
Cann and Liao (2009) discussed the synthesis of pentanol isomers, including compounds structurally related to 2,3,4-Trimethyl-3-pentanol, in engineered microorganisms. These compounds have potential applications as biofuels, produced as by-products of microbial fermentation processes (Cann & Liao, 2009).
Hydrogen Bonding Studies
Luo, Lay, and Chen (2002) investigated the hydrogen bonding of sterically hindered alcohols, including 2,3,4-trimethyl-3-pentanol, in various solvents. This study contributes to understanding the molecular interactions in solutions, which is crucial for the development of new materials and solvents (Luo, Lay, & Chen, 2002).
Plant Immunity Research
Song, Choi, and Ryu (2015) discovered that 3-pentanol, related to 2,3,4-trimethyl-3-pentanol, can prime plant immunity against bacterial pathogens. This suggests potential agricultural applications in enhancing plant resistance to diseases (Song, Choi, & Ryu, 2015).
Combustion and Emission Characteristics in Engines
Li et al. (2015) explored the combustion and emission characteristics of engines fueled with blends including pentanol. As a structurally similar compound, 2,3,4-trimethyl-3-pentanol could have implications in fuel efficiency and emissions in engine technologies (Li, Wang, Wang, & Xiao, 2015).
Safety and Hazards
When handling 2,3,4-Trimethyl-3-pentanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also advised to use only outdoors or in a well-ventilated area, and to keep away from heat, sparks, open flames, and hot surfaces .
作用機序
Target of Action
2,3,4-Trimethyl-3-pentanol is a complex organic compound. It’s known that alcohols generally interact with a variety of molecular targets in the body, including enzymes and cell membranes .
Mode of Action
It’s known that alcohols can alter the structure and function of proteins and lipids, disrupting the normal function of cells . They can also act as solvents, disrupting cell membranes and potentially leading to cell death .
Biochemical Pathways
Alcohols in general are known to affect a wide range of biochemical processes, including signal transduction, enzyme activity, and membrane fluidity .
Pharmacokinetics
Like other alcohols, it is likely to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
It’s known that alcohols can have a wide range of effects, depending on their concentration and the specific targets they interact with . These can include alterations in cell membrane structure and function, changes in enzyme activity, and disruptions in signal transduction pathways .
Action Environment
The action, efficacy, and stability of 2,3,4-Trimethyl-3-pentanol are likely to be influenced by a variety of environmental factors. These could include the presence of other substances, the pH of the environment, temperature, and the specific characteristics of the biological system in which the compound is present .
特性
IUPAC Name |
2,3,4-trimethylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-7,9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSMHHUFDLYURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184621 | |
| Record name | 2,3,4-Trimethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown or yellow liquid; [Alfa Aesar MSDS], Clear liquid; Fruity aroma | |
| Record name | 2,3,4-Trimethyl-3-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10817 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3,4-Trimethyl-3-pentanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
78.00 °C. @ 46.00 mm Hg | |
| Record name | 2,3,4-Trimethyl-3-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in heptane; insoluble in water, Soluble (in ethanol) | |
| Record name | 2,3,4-Trimethyl-3-pentanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.846-0.850 | |
| Record name | 2,3,4-Trimethyl-3-pentanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1632/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,3,4-Trimethyl-3-pentanol | |
CAS RN |
3054-92-0 | |
| Record name | 2,3,4-Trimethyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trimethyl-3-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trimethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trimethylpentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRIMETHYL-3-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7OYT9FJ8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3,4-Trimethyl-3-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036166 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 2,3,4-Trimethyl-3-pentanol and what spectroscopic data is available?
A1: 2,3,4-Trimethyl-3-pentanol is a tertiary alcohol with a bulky structure. Its molecular formula is C8H18O and it has a molecular weight of 130.23 g/mol. [, , ]
Q2: How does the structure of 2,3,4-Trimethyl-3-pentanol influence its self-association behavior?
A2: Research using NMR has demonstrated that 2,3,4-Trimethyl-3-pentanol forms dimers in solution due to hydrogen bonding. [] The bulky side chains of the molecule significantly influence the extent of this dimerization. The study compared its behavior to other sterically hindered alcohols and found that increasing steric hindrance weakens the hydrogen bonding interaction, resulting in lower dimerization constants.
Q3: Has 2,3,4-Trimethyl-3-pentanol been synthesized, and if so, what is a key synthetic route?
A3: Yes, 2,3,4-Trimethyl-3-pentanol has been successfully synthesized. One reported method involves a two-step process: []
Q4: What are the known safety concerns associated with 2,3,4-Trimethyl-3-pentanol?
A4: A safety assessment of 2,3,4-Trimethyl-3-pentanol for its use as a fragrance ingredient has been conducted. [] While specific details are not provided in the abstract, the existence of this assessment highlights the importance of understanding the safety profile of this compound, especially for applications involving human exposure.
Q5: Are there any known reactions of 2,3,4-Trimethyl-3-pentanol with hydrochloric acid?
A5: Research exists examining the reaction of 2,3,4-Trimethyl-3-pentanol with hydrochloric acid. [] The abstract indicates that this reaction involves rearrangement, suggesting a complex reaction mechanism beyond simple dehydration. Further investigation into this paper could reveal the specific products and mechanisms involved.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




